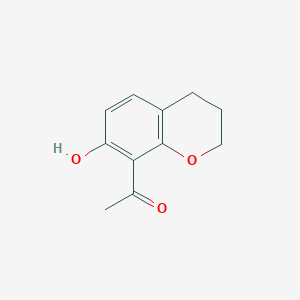

1-(7-Hydroxychroman-8-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-hydroxy-3,4-dihydro-2H-chromen-8-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(12)10-9(13)5-4-8-3-2-6-14-11(8)10/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKWEDGNLDQPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 7 Hydroxychroman 8 Yl Ethan 1 One and Analogues

Established Synthetic Pathways for the Chromanone Framework

The construction of the chromanone skeleton can be achieved through several reliable and well-documented synthetic routes. These methods primarily focus on the formation of the heterocyclic pyranone ring fused to a benzene (B151609) ring.

Friedel-Crafts Acylation Approaches to Chromanones

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a powerful tool for the synthesis of aryl ketones, which are key intermediates in chromanone synthesis. nih.gov The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org This reaction proceeds via electrophilic aromatic substitution, where a resonance-stabilized acylium ion acts as the electrophile. alexandonian.com

One of the primary applications of this reaction in chromanone synthesis is through intramolecular cyclization. A common strategy involves the acylation of a phenol (B47542) with a 3-halopropionyl chloride. The resulting phenyl ester can then undergo an intramolecular Friedel-Crafts reaction, where the aromatic ring attacks the acyl group to form the chromanone ring. Alternatively, 3-phenoxypropanoic acids can be cyclized using reagents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA), which promote the intramolecular acylation to yield the chromanone skeleton.

The reaction conditions for Friedel-Crafts acylation offer several advantages over related alkylations, primarily because the electron-withdrawing nature of the resulting ketone group deactivates the ring, preventing the multiple substitution reactions that can plague Friedel-Crafts alkylations. nih.gov

Table 1: Common Catalysts and Reagents in Friedel-Crafts Acylation for Chromanone Synthesis

| Catalyst / Reagent | Type | Role in Reaction |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Activates the acylating agent, generating an acylium ion. |

| Polyphosphoric Acid (PPA) | Brønsted/Lewis Acid | Promotes intramolecular cyclization of 3-phenoxypropanoic acids. |

| Trifluoroacetic Anhydride (TFAA) | Acylating Agent / Activator | Used to promote intramolecular cyclization. |

| Tin(IV) Chloride (SnCl₄) | Lewis Acid | A milder alternative to AlCl₃, sometimes used to improve selectivity. |

Aldol (B89426) Condensation Strategies in Chromanone Derivative Synthesis

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is widely used to functionalize existing chromanone skeletons, particularly at the C3 position. sigmaaldrich.com The reaction involves the enolate of the chromanone, formed by deprotonation of the α-carbon (C3) with a base, acting as a nucleophile and attacking a carbonyl compound, typically an aromatic aldehyde. wikipedia.org

This process occurs in two main stages: an initial aldol addition to form a β-hydroxyketone intermediate, followed by a dehydration (elimination of water) to yield a conjugated enone. sigmaaldrich.comorganic-chemistry.org The result of a Claisen-Schmidt condensation, a type of crossed aldol condensation between a ketone (the chromanone) and an aromatic aldehyde lacking α-hydrogens, is often a 3-benzylidene-4-chromanone (B8775485) derivative. These derivatives serve as versatile intermediates for the synthesis of more complex molecules, including flavonoids and other natural products.

The choice of base and reaction conditions can be optimized to control the reaction and maximize the yield of the desired condensed product.

Cyclization Reactions for the Construction of Chromanone Skeletons

Beyond the intramolecular Friedel-Crafts reaction, a variety of other cyclization strategies are employed to construct the chromanone ring system. These methods often provide access to diverse substitution patterns that may be difficult to achieve otherwise.

One prominent method involves the acylation of a phenol, such as resorcinol, with 3-chloropropionic acid, which results in a 2',4'-dihydroxy-3-chloropropiophenone intermediate. A subsequent intramolecular Williamson ether synthesis, typically performed in the presence of a base like sodium hydroxide (B78521), leads to the cyclization and formation of the chromanone ring. This specific pathway is used to produce 7-hydroxychroman-4-one, a direct precursor to the title compound.

Other advanced cyclization strategies include:

Intramolecular Michael Addition: This approach can be used to form the chromanone ring, often with high diastereoselectivity.

Radical Cyclization: Visible-light-driven radical cyclization reactions can be used to synthesize spiroepoxy chroman-4-ones from o-(allyloxy)arylaldehydes.

Tandem Reactions: Multi-step reactions performed in a single pot, such as a phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction, have been developed to construct complex, fused chromanone systems. alexandonian.com

Photochemical Cyclization: A photo-Fries rearrangement followed by an intramolecular oxa-Michael addition provides a pathway to chromanone-fused products. rsc.org

Regioselective Functionalization and Synthetic Optimization Challenges of 1-(7-Hydroxychroman-8-yl)ethan-1-one

The synthesis of this compound from its logical precursor, 7-hydroxychroman-4-one, presents a significant challenge in regioselectivity. The introduction of the acetyl group at the C8 position requires a selective electrophilic aromatic substitution on a phenol ring that has two potential sites for reaction.

The primary methods for this transformation are the direct Friedel-Crafts acylation of 7-hydroxychroman-4-one or a Fries rearrangement of the corresponding 7-acetoxychroman-4-one. researchgate.netnih.gov In both cases, the key challenge is controlling the position of acylation. The C7 hydroxyl group is a powerful ortho-, para-directing activator. alexandonian.com This means the incoming electrophile (the acylium ion) will be directed to the positions ortho (C6 and C8) and para to the hydroxyl group. Since the para position is blocked by the fused pyranone ring, the competition is primarily between the two ortho positions: C6 and C8.

Synthetic Optimization Challenges:

Regiocontrol: Achieving high selectivity for the C8 position over the C6 position is the main hurdle. The electronic and steric environment of the two sites must be carefully considered. While both are electronically activated, the C8 position is adjacent to the fused ring, which may introduce steric hindrance.

Reaction Conditions: The regioselectivity of the Fries rearrangement is known to be highly dependent on reaction conditions. researchgate.net Lower temperatures generally favor the para-product (in this case, C6 acylation), while higher temperatures tend to favor the thermodynamically more stable ortho-product (C8 acylation). researchgate.netnih.gov Therefore, careful optimization of temperature, solvent, and the Lewis acid catalyst (e.g., AlCl₃, TiCl₄) is crucial to maximize the yield of the desired this compound. researchgate.net

Catalyst Choice: The use of specific catalysts can promote ortho-acylation. For instance, modified zinc chloride (ZnCl₂) catalysts have been shown to regioselectively direct the C-acylation of phenols to the ortho position. researchgate.net Similarly, copper(II) catalysts in the presence of ligands like triphenylphosphine (B44618) have been used for intermolecular ortho-acylation of phenols.

Design and Synthesis of Advanced Analogues and Hybrid Molecules

The chromanone scaffold's status as a "privileged" structure has led to extensive efforts in designing and synthesizing advanced analogues and hybrid molecules to explore new chemical space for various applications.

Strategies for Structural Modification and Diversification of Chromanone Scaffolds

Structural modification and diversification are key strategies for optimizing the properties of chromanone-based compounds. These approaches aim to generate libraries of related molecules for structure-activity relationship (SAR) studies.

Key strategies include:

Molecular Hybridization: This technique involves combining the pharmacophoric features of the chromanone scaffold with other biologically active motifs into a single molecule. This can lead to compounds with improved or entirely new activities. Examples include the fusion of chromanones with spirooxindoles or quinoxalines.

Multi-component Reactions: One-pot reactions involving three or more starting materials are used to rapidly construct highly functionalized and complex chromanone derivatives. For instance, a 1,3-dipolar cycloaddition reaction can be used to create chromanone-fused pyrrolidinyl-dispirooxindoles.

Functional Group Interconversion: Introducing various substituents around the chromanone ring allows for fine-tuning of its electronic and steric properties. This can be achieved at multiple positions, such as the aromatic ring (e.g., positions C5, C6, C8), the C2 position, or the C3 position (e.g., via aldol condensation).

These diversification strategies enable the creation of a wide array of novel chromanone structures, facilitating the exploration of their potential in various scientific fields.

Stereoselective Synthesis of Chiral Chromanone Derivatives

The synthesis of chiral chromanone derivatives, including analogues of this compound, is a significant area of research due to the distinct biological activities often exhibited by different stereoisomers. ingentaconnect.com Asymmetric synthesis strategies are employed to control the formation of specific stereocenters, leading to optically enriched products. These methods often rely on chiral catalysts, auxiliaries, or reagents to induce stereoselectivity.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanones. researchgate.net For instance, bifunctional phosphine (B1218219) catalysts have been successfully used in the enantioselective [3+2]-cycloaddition of 3-cyanochromones with Morita-Baylis-Hillman (MBH) carbonates. This method yields specialized cyclopentene-fused chromanones with high diastereoselectivity and stereoselectivity. proquest.com Another prominent strategy involves the intramolecular oxy-Michael addition, where cinchona-alkaloid-based organocatalysts facilitate the asymmetric synthesis of various optically active chroman derivatives. researchgate.net

Transition metal catalysis also plays a crucial role. A notable example is the use of a chiral N,N′-dioxide/Scandium(III) complex to catalyze the direct diastereo- and enantioselective vinylogous conjugate addition of butenolide to 2-ester substituted chromones. This reaction proceeds with high efficiency, even at low catalyst loadings (as low as 1 mol%), and produces chiral chromanone lactones in good yields and with excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov These lactones are valuable intermediates that can be transformed into various optically enriched natural products. nih.gov

The following table summarizes key findings from selected studies on the stereoselective synthesis of chiral chromanone derivatives, illustrating the diversity of catalysts and reaction types employed.

Table 1: Selected Methodologies for Stereoselective Synthesis of Chiral Chromanone Derivatives

| Catalyst/Method | Reactants | Product Type | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Chiral N,N′-dioxide/Sc(III) complex | Butenolide and 2-ester chromones | Chromanone lactones | Good | Good | Up to 99% |

| Bifunctional phosphine catalyst | 3-Cyanochromones and MBH carbonates | Cyclopentene-fused chromanones | Good to high | High | High |

| Cinchona-alkaloid-urea-based organocatalyst | Phenol derivatives with (E)-α,β-unsaturated ketone moiety | Chiral chromans | N/A | N/A | N/A |

| Quinine-derived squaramide | Alkene-substituted 1,3-diketones and alkenyloxindoles | Polycyclic tetrahydroxanthones | 18–94% | >19:1 | 86–99% |

Green Chemistry Approaches in Chromanone Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromone (B188151) and chromanone frameworks to develop more environmentally benign and sustainable methodologies. osi.lv These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One significant green strategy is the use of microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times compared to conventional heating methods, leading to increased energy efficiency and often cleaner reactions with fewer side products. researchgate.net For example, an eco-friendly, solvent-free synthesis of flavones, which are structurally related to chromanones, has been reported under microwave irradiation. ijrpc.com

Multicomponent reactions (MCRs) represent another key green chemistry approach, as they allow for the construction of complex molecules from three or more starting materials in a single step. osi.lv This enhances atom economy and reduces the number of synthetic and purification steps, thereby minimizing solvent and energy consumption. The development of MCRs for synthesizing chromone and its derivatives highlights a move towards more efficient and sustainable chemical processes. researchgate.net

The use of non-toxic, recyclable catalysts and environmentally friendly solvents is also a central theme in green chromanone synthesis. Research has explored the use of solid catalysts, such as heteropolyacids, which can be easily recovered and reused, reducing waste and cost. researchgate.net Furthermore, performing reactions in greener solvents like water or under solvent-free conditions, such as grinding techniques, significantly reduces the environmental impact associated with volatile organic compounds (VOCs). researchgate.net For instance, an efficient, one-pot, solvent-free synthesis of aurones (isomers of flavones) has been achieved by grinding reactants with activated barium hydroxide as a solid base. researchgate.net Similarly, microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a reusable metal triflate in an ionic liquid has been reported for the synthesis of 1-indanones, a reaction type applicable to chromanone synthesis. beilstein-journals.org

The table below provides an overview of various green chemistry techniques applied in the synthesis of chromanones and related compounds.

Table 2: Green Chemistry Approaches in the Synthesis of Chromanones and Analogues

| Green Chemistry Principle | Technique/Methodology | Advantages | Example Application |

|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | Reduced reaction times, lower energy consumption, often higher yields. | Synthesis of flavones. ijrpc.com |

| Atom Economy | Multicomponent Reactions (MCRs) | Combines multiple steps into one pot, reduces waste, saves time and resources. | Synthesis of pyran and chromene fused benzophenazines. researchgate.net |

| Use of Safer Solvents/Conditions | Solvent-free Grinding | Eliminates hazardous solvents, simple procedure, often rapid. | One-pot synthesis of aurones using a solid base. researchgate.net |

| Catalysis | Recyclable Heteropolyacid Catalysts | Strong Brönsted acidity, recoverable and reusable, reducing catalyst waste. | Various organic transformations applicable to chromone synthesis. researchgate.net |

| Waste Prevention | One-Pot Synthesis | Minimizes intermediate isolation and purification steps, reducing solvent waste. | Michael aldol reaction for heterocyclic-substituted chromones. researchgate.net |

Elucidation of Biological Activity Mechanisms and Molecular Interactions Non Clinical Focus

Mechanistic Investigations of Enzyme Modulation by Chromanone Derivatives

Chromanone scaffolds are recognized as privileged structures in medicinal chemistry, serving as templates for designing molecules that can interact with a wide array of biological targets. acs.orgresearchgate.net Their derivatives have been the subject of extensive research to understand their enzyme modulation capabilities.

Chromanone derivatives have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov Molecular docking and dynamics simulations have been employed to study the interaction of chromone (B188151) derivatives with the COX-2 enzyme. nih.gov These studies revealed that specific compounds, such as B3 and B8 from one study, interact with crucial residues like TYR385, HIS386, and TRP387 within the binding site. nih.gov These interactions are vital for optimizing heme and subsequent peroxidase and cyclooxygenase activities. nih.gov The stability of the ligand-COX-2 complexes, as demonstrated by simulation plots, suggests that chromanone derivatives can serve as effective COX-2 inhibitors. nih.gov The mechanism of COX inhibition by related compounds often involves blocking the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandin H2. nih.govmdpi.com

A significant area of research for chromanone derivatives is their potential as cholinesterase inhibitors for neurodegenerative conditions like Alzheimer's disease. bohrium.com Studies have shown that novel hybrids of chromanone can potently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org For instance, certain spiro-fused hybrids containing a chromanone unit demonstrated significant inhibitory activity. rsc.org Molecular modeling and kinetic studies have revealed a dual-binding mechanism for some derivatives. acs.orgnih.gov These compounds can simultaneously bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govucl.ac.uk This dual inhibition is a desirable characteristic for potential Alzheimer's disease therapies. One optimized compound, C10, exhibited potent dual inhibition with IC50 values of 0.58 µM for AChE and 0.41 µM for MAO-B. acs.orgnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Chromanone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated Spiro Hybrid | AChE | 3.20 ± 0.16 | rsc.org |

| Fluorinated Spiro Hybrid | BuChE | 18.14 ± 0.06 | rsc.org |

| Compound C10 | AChE | 0.58 ± 0.05 | acs.org, nih.gov |

| Compound NSS-17 | hAChE | 1.59 ± 0.02 | bohrium.com |

This table is interactive and can be sorted by column.

Chromanone and chromone derivatives have shown promise as α-glucosidase inhibitors, which is a key therapeutic strategy for managing type 2 diabetes. researchgate.net These inhibitors function by delaying carbohydrate digestion, thereby reducing postprandial hyperglycemia. researchgate.netmdpi.com Research has identified numerous chromone-based derivatives with potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov For example, a chromone-based phenylhydrazone derivative (compound 5c) was found to be a highly potent inhibitor with an IC50 value of 6.59 µM, significantly lower than acarbose (IC50 = 685.11 µM). nih.gov

Enzyme kinetic studies have been employed to understand the mechanism of inhibition. For certain flavonoid derivatives incorporating a chromanone structure, the inhibition was found to be reversible and of a mixed-type. frontiersin.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org Molecular docking studies further support these findings, showing that the derivatives bind tightly within the active site pocket of α-glucosidase through interactions like hydrogen bonds and π-π stacking. frontiersin.org

Table 2: α-Glucosidase Inhibitory Activity of Selected Chromone/Chromanone Derivatives

| Compound/Derivative | IC50 (µM) | Acarbose IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5c (phenylhydrazone) | 6.59 ± 0.09 | 685.11 ± 7.46 | nih.gov |

| Penithochromone A | 268 | ~1300 | mdpi.com |

| Penithochromone C | 688 | ~1300 | mdpi.com |

| Derivative 4 (flavonoid) | 15.71 ± 0.21 | Not specified | frontiersin.org |

This table is interactive and can be sorted by column.

The versatility of the chromanone scaffold allows it to interact with various other enzymes. nih.gov

Monoamine Oxidase B (MAO-B): As mentioned previously, chromanone hybrids have been developed as dual inhibitors of AChE and MAO-B, an enzyme involved in the degradation of neurotransmitters. acs.orgnih.gov

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives has been identified as novel, selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders. The most potent compounds showed inhibitory concentrations in the low micromolar range and were highly selective for SIRT2 over SIRT1 and SIRT3. acs.org

Insulin-Degrading Enzyme (IDE): In silico studies have suggested that 3-formyl chromone derivatives have a strong binding affinity for IDE, indicating potential applications in diabetes treatment. nih.gov

Plant-Specific Proteins: In botanical contexts, 4-chromanone (B43037) derivatives have been shown to interact with components of the abscisic acid (ABA) signaling pathway, such as PYL and PP2C proteins, to induce plant immunity. mdpi.com

Molecular Basis of Antioxidant and Radical Scavenging Activities of Chromanones

Chromanones are well-regarded for their antioxidant properties, which are fundamental to many of their observed biological activities. acs.orgmdpi.com This activity stems from their ability to neutralize reactive oxygen species (ROS) and other free radicals. nih.gov The antioxidant capacity of these compounds has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), ORAC (oxygen radical absorption capacity), and FRAP (ferric reducing antioxidant power). nih.govmdpi.com

The primary mechanism behind the antioxidant activity of chromanones is free radical quenching through hydrogen atom donation. researchgate.net The presence, number, and position of phenolic hydroxyl (-OH) groups on the chromanone structure are the primary determinants of this activity. mdpi.comresearchgate.net

The process involves the chromanone molecule (AOH) donating a hydrogen atom to a free radical (like DPPH•), thereby neutralizing the radical and forming a more stable chromanone-based radical (AO•). researchgate.net This newly formed radical is stabilized by resonance within the aromatic ring system. It can then be further oxidized, often yielding a quinone structure. researchgate.net Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the chromanone ring can significantly influence antioxidant potency. nih.gov For example, substitutions with methoxyphenyl, amine, or benzylidene groups can yield compounds with antioxidant activity comparable to standards like Vitamin E and Trolox. nih.gov This ability to scavenge free radicals is a well-recognized mechanism by which antioxidants can inhibit the oxidation of lipids and other essential biomolecules. researchgate.net

Structure-Activity Relationship (SAR) in Antioxidant Potential of Chromanone Derivatives

The antioxidant capacity of chromanone derivatives is significantly influenced by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic rings. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that confer potent radical scavenging abilities to these compounds. researchgate.net

A crucial determinant for antioxidant activity is the presence of hydroxyl substituents on the aromatic A ring of the chromanone scaffold. researchgate.net Research has indicated that an OH group at the C-8 position is particularly important for enhancing radical scavenging capacity. researchgate.net The ability of these phenolic hydroxyl groups to donate a hydrogen atom to neutralize free radicals is central to their antioxidant mechanism. researchgate.net The stability of the resulting phenoxyl radical, often stabilized by resonance within the aromatic system, is a key factor in the compound's effectiveness.

Table 1: Key Structural Features of Chromanone Derivatives and Their Impact on Antioxidant Activity

| Structural Feature | Impact on Antioxidant Activity | Reference |

|---|---|---|

| Hydroxyl (-OH) group on Aromatic A Ring | Essential for radical scavenging. researchgate.net | researchgate.netresearchgate.net |

| 8-OH Substitution | Significantly improves radical scavenging capacity. researchgate.net | researchgate.net |

| Benzoyl Group on Ring B | Enhances radical scavenging due to expanded conjugation. researchgate.net | researchgate.net |

Modulation of Cellular Signaling Pathways by Chromanones

Chromanone derivatives have been shown to modulate cellular signaling pathways involved in inflammation, particularly those leading to the production of nitric oxide (NO). researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and can contribute to tissue damage. nih.govnih.govmdpi.com Flavonoids, including chromanones, can interfere with these inflammatory cascades. rsc.org

One of the primary mechanisms by which chromanones exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netrsc.org In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes, including iNOS. researchgate.netnih.gov Specific chromanone-based derivatives have demonstrated the ability to prevent this translocation of NF-κB from the cytoplasm to the nucleus in LPS-stimulated BV-2 microglial cells. researchgate.net This inhibitory action leads to a downstream reduction in iNOS expression and a subsequent decrease in the release of NO. researchgate.net

By downregulating iNOS expression through the inhibition of key transcription factors like NF-κB, these compounds can effectively reduce the excessive NO synthesis associated with neuroinflammation, thereby mitigating its damaging effects. researchgate.netrsc.org This intervention at a fundamental level of the inflammatory signaling cascade highlights the potential of chromanone structures as modulators of immune responses.

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils. researchgate.net Chromanone derivatives have emerged as a promising class of compounds capable of inhibiting this aggregation process. ucl.ac.uknih.gov The mechanism of inhibition can involve directly interfering with peptide association or remodeling existing aggregates into non-toxic species. frontiersin.org

Research has focused on developing multi-target-directed ligands that combine a chromanone scaffold with other pharmacophores. ucl.ac.uknih.gov For example, a series of novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme known to promote Aβ aggregation. ucl.ac.uk The optimal compound from this series, C10, was found to be a potent inhibitor of AChE-induced Aβ aggregation, demonstrating greater efficacy than the established drug donepezil. ucl.ac.uknih.gov

Kinetic and molecular modeling studies revealed that this enhanced activity may result from the compound's ability to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. ucl.ac.uknih.gov By interacting with the PAS, which is implicated in the Aβ aggregation cascade, these chromanone derivatives can effectively disrupt the formation of amyloid fibrils, presenting a viable strategy for interfering with a key aspect of Alzheimer's disease pathology. ucl.ac.uk

Beyond their role in inhibiting amyloid aggregation, chromanone derivatives exhibit neuroprotective effects through various other cellular mechanisms. nih.govnih.gov A significant aspect of their activity is the protection against oxidative stress and mitochondrial dysfunction, which are central to the pathogenesis of neurodegenerative diseases. ucl.ac.uknih.gov

Studies on human neuroblastoma SH-SY5Y cells have shown that certain chromanone hybrids can effectively protect against mitochondrial dysfunction and oxidation. ucl.ac.uknih.gov This is crucial, as mitochondria are primary sites of reactive oxygen species (ROS) production, and their impairment can lead to a cascade of events culminating in cell death. Furthermore, specific chromone derivatives, such as compounds C3AACP6 and C3AACP7, have been shown to exert neuroprotective effects by restoring mitochondrial function and reducing neuroinflammation in animal models of Alzheimer's disease. nih.gov

The neuroprotective action is realized through a chain of events that includes the recovery of aerobic metabolism and the increased activity of key mitochondrial enzymes. nih.gov By preserving mitochondrial integrity and function, and by mitigating inflammatory responses at the cellular level, chromanone derivatives can protect neuronal cells from the damage induced by neurotoxic insults. researchgate.netnih.gov

Table 2: Investigated Cellular Mechanisms of Chromanone Derivatives

| Mechanism | Description | Example Compound(s) | Reference |

|---|---|---|---|

| Inflammatory Pathway Intervention | Inhibits NF-κB translocation, reducing iNOS expression and nitric oxide (NO) production. | Analogue 4e | researchgate.net |

| Amyloid Aggregation Inhibition | Inhibits AChE-induced Aβ peptide aggregation, potentially via dual binding to CAS and PAS of AChE. | C10 | ucl.ac.uknih.gov |

| Mitochondrial Protection | Protects against mitochondrial dysfunction and oxidation; restores aerobic metabolism. | C10, C3AACP6, C3AACP7 | ucl.ac.uknih.govnih.gov |

Antimicrobial and Antiviral Activity Studies of Chromanone Derivatives (Mechanistic Perspective)

Chromanone derivatives have been identified as a privileged scaffold in the design of new antimicrobial agents. nih.govnih.gov Their mechanism of action is multifaceted, often involving the disruption of fundamental bacterial processes.

One proposed mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies on 3D-spiro chromanone derivatives have suggested high binding affinities with microbial targets such as DNA gyrase and penicillin-binding proteins. nih.gov DNA gyrase and the related topoisomerase IV are critical for bacterial DNA replication, and their inhibition is a validated antibacterial strategy. Indeed, mechanistic studies on certain 4-chromanone series have shown that they can inhibit DNA topoisomerase IV. nih.gov

Another significant mechanism of action is the disruption of the bacterial cell membrane's integrity and function. nih.govacs.org Selected 4-chromanone compounds have been found to dissipate the bacterial membrane potential. nih.gov The loss of this potential disrupts cellular energy production and transport across the membrane, leading to a subsequent inhibition of macromolecular biosynthesis (e.g., proteins, DNA) and ultimately arresting bacterial growth. nih.gov This ability to compromise the bacterial membrane represents a key aspect of their antibacterial activity.

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of agents with novel mechanisms of action. frontiersin.org Chromanone derivatives have demonstrated efficacy against such resistant strains, including MRSA and multidrug-resistant (MDR) isolates of E. coli. nih.govacs.orgnih.gov

The mechanisms underlying their activity against resistant pathogens are often linked to their ability to target structures and pathways that are less susceptible to common resistance developments. As mentioned, the dissipation of the bacterial membrane potential is a key mode of action for some 4-chromanones. nih.govacs.org This physical disruption of the membrane is a challenging target for bacteria to develop resistance against compared to enzymatic inactivation of a drug or target mutation.

SAR analyses have revealed that specific structural features are crucial for potent activity against resistant Gram-positive bacteria. For the 4-chromanone scaffold, a hydrophobic substituent at the C-2 position, a hydrogen bond donor/acceptor at the C-4 position, and hydroxyl groups at the C-5 and C-7 positions all enhance antibacterial activity. nih.govacs.org Some optimized derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against MRSA. nih.govacs.org Other studies on chromone sulfonamide derivatives suggest that their mechanism may involve altering the surface structure of bacterial cells. nih.gov These findings indicate that the chromanone scaffold can be chemically modified to develop potent agents that act on bacterial membranes and other key cellular targets, thereby overcoming existing resistance mechanisms. nih.govmdpi.com

Antifungal and Antiviral Modes of Action

The chromanone scaffold is a constituent of many natural products that exhibit a wide range of pharmacological activities, including antifungal and antiviral properties. nih.gov Research into chromanone derivatives has revealed several mechanisms through which these compounds exert their effects on fungal and viral pathogens. These mechanisms often involve the disruption of essential cellular structures and processes.

Antifungal Mechanisms: Chromanone derivatives have demonstrated notable activity against various fungal species, including pathogenic Candida species. researchgate.net Their modes of action are multifaceted and include:

Disruption of Cell Wall and Membrane Integrity: The fungal cell membrane is a primary target for many antifungal agents. Certain chromanone derivatives, such as (E)-benzylidene-chroman-4-one, are thought to exert their fungicidal effect by acting on the plasma membrane. semanticscholar.org This interaction can lead to increased membrane permeability, loss of cellular contents, and ultimately, cell death.

Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced extracellular matrix. Biofilms confer increased resistance to antifungal drugs and host immune responses. researchgate.net Several chromone-3-carbonitriles, which are structurally related to chromanones, have been shown to significantly inhibit biofilm formation by Candida albicans. researchgate.net This activity is crucial as it targets a key virulence factor.

Interference with Virulence Factors: Beyond biofilm inhibition, these compounds can also suppress other virulence factors that are prerequisites for biofilm formation and infection. This includes the inhibition of hyphal formation (the transition from yeast-like to filamentous growth) and cell aggregation in C. albicans. researchgate.net Transcriptomic analyses have shown that some chromone derivatives can downregulate genes essential for hyphae and biofilm development, such as TEC1 and UME6. researchgate.net

Inhibition of Fungal Growth: Chromanones and their precursors have been evaluated against biofilm-forming agents like Candida albicans. For instance, a precursor to Chromanone A, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, exhibited a minimum inhibitory concentration of 7.8 μg mL-1 and completely inhibited the growth of C. albicans in preformed biofilms at higher concentrations. researchgate.net

Antiviral Mechanisms: The structural framework of chromanones has also served as a basis for the development of compounds with antiviral activity against a range of viruses. nih.gov The proposed mechanisms include:

Inhibition of Viral Entry: A primary mechanism of antiviral action for some natural compounds is the prevention of the virus from entering the host cell. nih.gov While specific studies on 1-(7-Hydroxychroman-8-yl)ethan-1-one are limited, related heterocyclic compounds are known to target the initial stages of viral infection.

Inhibition of Viral Replication: Chromanone derivatives have been reported to inhibit the replication of various viruses. For example, certain 3,3-Benzylchroman-4-one derivatives have shown activity against Coxsackie viruses (B1, B3, B4, A9) and echovirus 30. nih.gov Other derivatives have displayed potency against human rhinovirus (HRV) strains 1B and 14. nih.gov Calanolide A, a complex chromanone-related coumarin, is a known inhibitor of the HIV-1 non-nucleoside reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov This highlights the potential for the chromanone core to be modified to target specific viral enzymes.

Table 1: Antifungal and Antiviral Activities of Selected Chromanone Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Mechanism of Action |

| Chromone-3-carbonitriles | Candida species (e.g., C. albicans) | Good antifungal activity, significant inhibition of biofilm formation, inhibition of hypha formation and cell aggregation. researchgate.net |

| (E)-benzylidene-chroman-4-one | Candida species | Fungicidal activity, likely targeting the plasma membrane. semanticscholar.org |

| 3,3-Benzylchroman-4-one derivatives | Coxsackie virus (B1, B3, B4, A9), Echovirus 30 | Antiviral activity. nih.gov |

| Chromanone derivatives | Human rhinovirus (HRV) 1B and 14 | Antiviral potency. nih.gov |

| Calanolide A (related coumarin) | Human Immunodeficiency Virus-1 (HIV-1) | Inhibition of HIV-1-specific non-nucleoside reverse transcriptase. nih.gov |

Metal Chelation Properties and Biological Relevance of Chromanones

Chromanones belong to the broader class of flavonoids and related phenolic compounds, which are well-known for their ability to chelate metal ions. researchgate.netresearchgate.net This property is largely attributed to the presence of specific functional groups within their molecular structure. The ability to bind metal ions is biologically significant, as it can influence the compound's antioxidant capacity and other pharmacological effects.

Mechanism of Metal Chelation: The chemical structure of chromanones, including this compound, contains key functional groups that facilitate the formation of complexes with metal ions. These are typically the ketone (carbonyl) group and adjacent hydroxyl groups. researchgate.netresearchgate.net

Ligand Binding Atoms: Oxygen atoms in the carbonyl and hydroxyl groups act as electron-donating ligands. nih.gov

Chelate Formation: These ligands can bind to a single metal ion, forming a stable, ring-like structure known as a chelate. nih.govmdpi.com The presence of a hydroxyl group ortho to the carbonyl group, as seen in the 8-acetyl-7-hydroxychroman structure of the subject compound, provides an ideal site for chelation.

The chelation process effectively sequesters the metal ion, altering its reactivity and bioavailability. The stability of the metal-chromanone complex depends on factors such as the specific metal ion (e.g., Fe²⁺, Fe³⁺, Cu²⁺), the pH of the environment, and the number of binding sites on the chromanone molecule. researchgate.netnih.gov

Biological Relevance of Metal Chelation: The interaction between chromanones and metal ions has several important biological implications:

Antioxidant Activity: Transition metals like iron and copper can participate in Fenton-type reactions, which generate highly reactive oxygen species (ROS) such as the hydroxyl radical. These ROS can cause significant oxidative damage to lipids, proteins, and DNA. mdpi.com By chelating these metal ions, chromanones can prevent them from catalyzing ROS production. This mode of action classifies them as secondary, or preventative, antioxidants. mdpi.com Metal-flavonoid chelates are often found to be more potent free radical scavengers than the parent compounds. researchgate.net

Modulation of Biological Activity: The chelation of metal ions can significantly enhance the biological activity of the parent chromanone. researchgate.net For instance, the antimicrobial activity of some heterocyclic compounds is increased upon complexation with metal ions. This enhancement is sometimes attributed to increased lipophilicity of the metal complex, which may facilitate its passage through the microbial cell membrane. researchgate.net

Detoxification: Chelation is a recognized mechanism for the detoxification of heavy metals. By forming stable complexes with toxic metal ions, chelating agents can facilitate their excretion from the body. mdpi.comresearchgate.net While not a primary therapeutic application for chromanones, this inherent property contributes to their protective biological profile.

Table 2: Metal Chelation Properties of Phenolic Compounds like Chromanones

| Property | Description | Biological Significance |

| Chelating Sites | Carbonyl (C=O) and hydroxyl (-OH) groups. | Forms stable ring structures (chelates) with metal ions. |

| Target Metal Ions | Primarily transition metals such as Iron (Fe²⁺, Fe³⁺) and Copper (Cu²⁺). researchgate.net | Sequesters redox-active metals involved in generating oxidative stress. mdpi.com |

| Mechanism | The compound acts as a ligand, donating electrons to the metal ion. | Reduces the reactivity of the metal ion. mdpi.com |

| Relevance | Antioxidant defense, enhancement of antimicrobial activity, potential for detoxification. researchgate.netresearchgate.netmdpi.com | Protects against oxidative damage and can modulate the compound's overall pharmacological profile. |

Computational Chemistry and Advanced Spectroscopic Investigations in Research

Theoretical Prediction of Chromanone Reactivity and Stability

Theoretical methods are pivotal in predicting the chemical behavior of chromanone derivatives. By modeling electronic structure and properties, researchers can gain a fundamental understanding of their stability and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com In the context of chromanone research, DFT is extensively applied to predict molecular geometries, vibrational frequencies, electronic properties, and conformational preferences. researchgate.netd-nb.infonih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the full optimization of the molecule's geometry and the calculation of its vibrational spectra. nih.gov These theoretical spectra for chromone (B188151) derivatives can be compared with experimental data from FT-IR and FT-Raman spectroscopy to assign fundamental vibrations. nih.gov

Furthermore, DFT is used to determine electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the biological activity of molecules. d-nb.inforesearchgate.net For instance, studies on various chromone derivatives have shown that a smaller energy gap often correlates with higher biological activity. researchgate.net Time-dependent DFT (TD-DFT) calculations are also employed to investigate fluorescence and other electronic properties of chromone derivatives. researchgate.net These computational approaches provide a detailed understanding of the structure-property relationships within the chromanone scaffold. d-nb.inforesearchgate.net

Table 1: Selected DFT-Calculated Properties for Chromone Derivatives Note: Data is illustrative of typical DFT study findings and not specific to 1-(7-Hydroxychroman-8-yl)ethan-1-one unless cited.

| Property | Method | Typical Finding | Reference |

| Molecular Geometry | DFT/B3LYP/6-311++G(d,p) | Optimized bond lengths and angles show good agreement with experimental X-ray data. | nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-31G** | Calculated spectra assist in the complete assignment of experimental FT-IR and Raman bands. | researchgate.net |

| HOMO-LUMO Energy Gap | DFT | A smaller energy gap is often indicative of higher biological and chemical reactivity. | researchgate.net |

| Conformational Energy | Potential Energy Surface (PES) Scan | Identifies the most stable conformers by calculating energy minima at different dihedral angles. | nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For chromanone systems, MEP analysis helps to identify reactive sites and understand intermolecular interactions. d-nb.inforesearchgate.netresearchgate.net Studies show that the ketone and chromanone ring oxygen atoms typically appear as red patches, indicating their capability to act as hydrogen bond acceptors during protein binding. researchgate.net The electron density on the aromatic ring of the chromanone is generally higher due to the electron-donating effect of the ring oxygen, which can facilitate π-stacking interactions with aromatic amino acid residues in a protein's active site. researchgate.net MEP is a valuable descriptor for interpreting molecular structure and its relationship to physicochemical properties and activity. researchgate.net It serves as a robust indicator for predicting substituent effects on electronic behavior in chemical reactions. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

To explore the potential biological activity of compounds like this compound, computational techniques such as molecular docking and molecular dynamics are employed to simulate their interaction with specific protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. amazonaws.combiomedpharmajournal.org This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For chromanone derivatives, docking studies help identify potential binding modes and key interactions within the active site of a target protein. d-nb.infoamazonaws.comnih.gov

Following docking, the resulting protein-ligand complexes are visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the chromanone derivative and the amino acid residues of the protein. amazonaws.comnih.gov For example, docking studies of chromone derivatives against targets like the spike protein of SARS-CoV-2 have been performed to evaluate their potential as inhibitors. biointerfaceresearch.com To further assess the stability of these interactions over time, Molecular Dynamics (MD) simulations are conducted. nih.govnih.gov MD simulations provide insights into the dynamic behavior of the protein-ligand complex, confirming the stability of the binding predicted by docking. nih.govresearchgate.net

Table 2: Common Protein Targets and Interactions for Chromanone Derivatives in Docking Studies Note: This table represents general findings from research on chromanone derivatives.

| Protein Target Class | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Kinases | Asp, Lys, Glu | Hydrogen Bonding, Pi-Alkyl | nih.gov |

| Proteases | His, Ser, Cys | Hydrogen Bonding, Hydrophobic | biointerfaceresearch.com |

| Cholinesterases | Tyr, Trp, Asp | Pi-Pi Stacking, Hydrogen Bonding | nih.gov |

| Cyclooxygenase (COX) | Arg, Tyr, Ser | Hydrogen Bonding, van der Waals | nih.gov |

Pharmacophore modeling is a central component of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) necessary for a molecule to bind to a specific target receptor. nih.govacs.orgnih.gov This model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govmdpi.com

Once a pharmacophore model is developed for a class of chromanone derivatives, it can be used as a 3D query to rapidly screen large chemical databases in a process called virtual screening. nih.govnih.gov This approach helps to identify novel and structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active against the target of interest. nih.govnih.gov For instance, a four-point pharmacophore model for antibacterial chalcone (B49325) and chromanone derivatives was developed, consisting of two aromatic ring features and two hydrogen bond acceptors. nih.govacs.org Such models are validated and then used to filter compound libraries, leading to the identification of new potential therapeutic agents. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural and Conformational Research

Advanced spectroscopic methods are crucial for the experimental elucidation and confirmation of the structural and conformational properties of chromanone derivatives, often complementing computational predictions. ku.ac.kewiley.com Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy provide detailed information about the molecular framework. nih.govlongdom.org

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, heavily relies on these techniques. researchgate.netauremn.org.br For example, vibrational spectroscopy (FT-IR and Raman), combined with DFT calculations, can be used to determine the most stable conformers of chromone derivatives and analyze their hydrogen bonding profiles. researchgate.net NMR spectroscopy is a powerful tool for determining the 3D structure of molecules in solution, with parameters like chemical shifts and coupling constants being sensitive to the conformational equilibrium. nih.govauremn.org.br UV spectroscopy can also be used for conformational analysis, as the electronic transitions of a chromophore are sensitive to its molecular environment. nih.govrsc.org The integration of these advanced spectroscopic methods provides a comprehensive picture of the structure and dynamics of molecules like this compound. ku.ac.kekit.ac.jp

Table 3: Application of Spectroscopic Techniques in Chromanone Research

| Spectroscopic Technique | Information Obtained | Typical Application | Reference |

| Nuclear Magnetic Resonance (NMR) | 3D structure, connectivity, conformational equilibrium | Elucidation of the precise molecular structure and stereochemistry. | nih.govauremn.org.br |

| Fourier-Transform Infrared (FT-IR) | Vibrational modes of functional groups | Identification of functional groups and study of hydrogen bonding. | researchgate.netnih.gov |

| Raman Spectroscopy | Molecular vibrational modes | Complements FT-IR for structural analysis, especially for non-polar bonds. | researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions | Analysis of chromophores and conjugated systems; can be used for conformational studies. | nih.govnih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Chromanone Structures

Analysis of this compound using high-resolution NMR spectroscopy would be essential for confirming its molecular structure. A typical ¹H NMR spectrum would be expected to show distinct signals for the protons on the chroman ring system and the acetyl group. Key features would include signals for the two aromatic protons, the methylene (B1212753) protons of the saturated heterocyclic ring, the phenolic hydroxyl proton, and the methyl protons of the acetyl group. Their chemical shifts, integration values, and coupling patterns would allow for unambiguous assignment. Similarly, ¹³C NMR spectroscopy would provide data on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the aromatic and heterocyclic rings.

Advanced Mass Spectrometry for Metabolite Profiling and Reaction Monitoring of Chromanones

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be used to determine the precise molecular weight and elemental composition of this compound. The resulting data would confirm the molecular formula C₁₁H₁₂O₃. Furthermore, tandem mass spectrometry (MS/MS) would be employed to study its fragmentation patterns. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions, which provides valuable structural information and can be used for reaction monitoring during its synthesis or for identifying it in complex mixtures like metabolite profiles.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Elucidation of Chromanones

To definitively determine the three-dimensional atomic arrangement of this compound in the solid state, X-ray crystallography would be the ideal technique. This method requires the growth of a suitable single crystal of the compound. Successful diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal details about the planarity of the benzene (B151609) ring, the conformation of the saturated chroman ring, and the orientation of the acetyl and hydroxyl substituents. Moreover, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing arrangement.

UV-Vis and Fluorescence Spectroscopy in Mechanistic Studies of Chromanones

UV-Vis absorption spectroscopy would be utilized to study the electronic transitions within the this compound molecule. The spectrum would be expected to show absorption bands corresponding to π→π* transitions associated with the aromatic ring and n→π* transitions related to the carbonyl group. The position and intensity of these bands would be sensitive to the solvent environment. Fluorescence spectroscopy could be used to investigate the molecule's emissive properties upon excitation. The presence of the phenolic hydroxyl group suggests that its fluorescence characteristics might be pH-dependent, a property that is often exploited in mechanistic studies and for the development of chemical sensors.

Natural Occurrence, Biosynthesis, and Biotransformation Studies of Chromanones

Isolation and Characterization of Chromanone Derivatives from Natural Sources

Chromanone derivatives are predominantly isolated from plant and fungal sources. acs.org A significant number of these compounds have been identified from various natural origins, with their structures elucidated through modern spectroscopic and computational methods. nih.govacs.org

While direct isolation reports for 1-(7-Hydroxychroman-8-yl)ethan-1-one are not extensively detailed in the available literature, the broader class of chromanones has been successfully isolated from diverse species. For instance, Chromanone A, a unique C-3 substituted 2-hydroxymethyl chromone (B188151), was isolated from an algicolous marine Penicillium species, which itself was an endophyte of the green alga Ulva sp. nih.govrsc.org The characterization of Chromanone A was accomplished through analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra. rsc.org

The table below summarizes examples of naturally occurring chromanone derivatives and their sources.

| Compound Name | Natural Source |

| Chromanone A | Marine Penicillium species (endophyte of Ulva sp.) nih.govrsc.org |

| 2-(2-phenylethyl)chromones | Aquilaria sp. acs.org |

| Various Chromanones | Aspergillus sp. acs.org |

| 3-Benzylidene-4-chromanones | Hyacinthaceae and Caesalpinioideae plant families jst.go.jp |

The structural identification of these natural products typically involves a combination of spectroscopic techniques, including NMR, mass spectrometry, and computational analysis to determine their precise chemical structure and stereochemistry. nih.gov

Proposed Biosynthetic Pathways of Chromanone Derivatives in Biological Systems

The biosynthesis of the chromone and chromanone core structure is primarily understood to occur via the polyketide pathway, also known as the acetic acid pathway. nih.gov In this pathway, the chromone skeleton is typically formed by the condensation of five acetate (B1210297) units. nih.gov

A key enzyme in this process is Pentaketide Chromone Synthase (PCS). This enzyme catalyzes the five-step decarboxylative condensation of malonyl-CoA, which is followed by a Claisen-type cyclization reaction to form the aromatic ring system characteristic of chromones. nih.gov This foundational structure can then undergo various enzymatic modifications, such as hydroxylation, methylation, and glycosylation, to produce the vast diversity of chromanone derivatives found in nature.

In fungi and lichens, the xanthone (B1684191) core, which is structurally related to chromanones, is derived entirely from the polyketide pathway. researchgate.net In contrast, the biosynthesis in plants can involve both the shikimate and acetate pathways to generate the necessary precursors. researchgate.net

Enzymatic and Microbial Biotransformations of Chromanones

The structural modification of chromanones can be achieved through enzymatic and microbial biotransformations. These processes utilize whole microorganisms or isolated enzymes to catalyze specific chemical reactions on the chromanone scaffold, often leading to novel derivatives with altered biological activities. acs.orgmedicaljournalshouse.com

A key study in this area involved screening thirty-two different microorganisms for their ability to transform chromone, chromanone, and various hydroxyflavones. nih.gov While chromone itself was not biotransformed, chromanone was successfully converted by the fungus Aspergillus niger. nih.govresearchgate.net The biotransformation yielded two main products: chromone, through an oxidation reaction, and chroman-4-ol, via a reduction reaction. researchgate.net

These transformations highlight the catalytic versatility of microbial enzymes, such as oxidoreductases, which can perform oxidation and reduction reactions on the chromanone core. medicaljournalshouse.com The study by Ibrahim and Abul-Hajj demonstrated that the yields of such transformations can be modest, with the conversion of chromanone by Aspergillus niger occurring in a 2% yield. nih.gov Such biotransformation studies are crucial for understanding the metabolic fate of these compounds and for generating novel derivatives for further investigation. acs.org

Future Directions and Emerging Research Avenues for 1 7 Hydroxychroman 8 Yl Ethan 1 One

Exploration of Undiscovered Biological Targets and Pathways for Chromanones

The broad spectrum of reported biological activities for chromanones—including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects—suggests that these compounds interact with a multitude of cellular targets and pathways, many of which remain unidentified. numberanalytics.comnumberanalytics.comnih.govnih.gov Current research has implicated pathways such as NF-κB and PI3K/Akt in the anti-neuroinflammatory effects of certain chromanone derivatives. nih.gov Similarly, other analogues have been shown to modulate the abscisic acid (ABA) signaling pathway in plants, indicating potential applications in agriculture. mdpi.comnih.gov

Future exploration will likely focus on moving beyond these known mechanisms to uncover novel protein targets. The structural diversity of the chromanone family implies a wide range of potential molecular interactions. researchgate.net For instance, the development of chromanone-based selective inhibitors for enzymes like Sirtuin 2 (Sirt2) highlights the potential for discovering highly specific biological modulators. gu.se The next phase of research should systematically probe for new targets in therapeutic areas where chromanones have shown promise, such as oncology and neurodegenerative diseases. numberanalytics.comnih.gov Identifying these undiscovered targets is crucial for understanding the polypharmacology of these compounds and for the development of next-generation therapeutics with improved efficacy and specificity. semanticscholar.org

Table 1: Known Biological Activities and Associated Pathways of Chromanone Derivatives

| Biological Activity | Implicated Signaling Pathway(s) | Potential Therapeutic Area |

| Anti-inflammatory | NF-κB, TLR4-mediated TAK1/NF-κB, PI3K/Akt nih.gov | Inflammatory Disorders numberanalytics.com |

| Anticancer | Inhibition of cell proliferation, Induction of apoptosis numberanalytics.com | Oncology numberanalytics.comnumberanalytics.com |

| Neuroprotective | Inhibition of microglial activation nih.gov | Neurodegenerative Diseases nih.gov |

| Antiviral | Inhibition of viral proteases (in silico) nih.gov | Infectious Diseases numberanalytics.com |

| Plant Immunity Induction | Abscisic acid (ABA) signaling pathway mdpi.comnih.gov | Agriculture |

| Vasodilator | Nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) nih.gov | Hypertension |

Development of Novel Synthetic Methodologies for Complex Chromanone Analogues

The synthesis of the chroman-4-one core is well-established, but the demand for structurally complex and diverse analogues for drug discovery necessitates the development of more advanced and efficient synthetic methodologies. rsc.orgrsc.org Recent years have seen progress in this area, with reviews highlighting novel approaches reported between 2016 and 2021. rsc.orgrsc.org These include innovative cascade reactions, such as cascade radical cyclization and double Michael addition cascades, which allow for the rapid construction of the chromanone framework from simple precursors. rsc.org

Future synthetic efforts will likely concentrate on several key areas:

Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of complex chromanones is critical, as different enantiomers can have distinct biological activities and pharmacological profiles. proquest.com

Late-Stage Functionalization: Creating methods to modify the chromanone scaffold at a late stage in the synthesis allows for the rapid generation of a library of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.

Domino and Cascade Reactions: Expanding the repertoire of domino reactions, such as the 'Michael-retro-Michael-aldol' reaction, can provide efficient access to complex polycyclic systems incorporating the chromanone motif. ijrpc.com

Novel Catalytic Systems: Exploring new catalysts, including photoredox catalysts and N-Heterocyclic Carbenes (NHCs), can enable previously inaccessible transformations and improve the efficiency and sustainability of chromanone synthesis. rsc.orgorganic-chemistry.org

The synthesis of more complex derivatives, such as spirochromanones and those with multiple chiral centers, remains a challenge that requires innovative synthetic design. researchgate.netgu.seproquest.com Success in this area will be crucial for exploring a wider chemical space and identifying next-generation chromanone-based therapeutics.

Table 2: Emerging Synthetic Strategies for Chroman-4-one Derivatives

| Synthetic Methodology | Description | Potential Advantages |

| Cascade Radical Cyclization | A sequence of reactions involving radical intermediates to form the heterocyclic ring in one pot. rsc.org | High efficiency, atom economy. |

| Double Michael Addition | A cascade reaction forming two new bonds through conjugate additions. rsc.org | Rapid construction of complex frameworks. |

| Phosphine-Catalyzed Cycloaddition | Use of phosphine (B1218219) catalysts to achieve enantioselective synthesis of complex fused chromanones. proquest.com | Access to specific stereoisomers. |

| Visible-Light Photocatalysis | Use of light to drive radical cyclization and epoxidation reactions. researchgate.net | Mild reaction conditions, novel reactivity. |

| N-Heterocyclic Carbene (NHC) Catalysis | NHCs used to catalyze annulation reactions for the synthesis of functionalized chromanones. organic-chemistry.org | High enantioselectivity for specific derivatives. |

Integration of Advanced Computational and AI-Driven Discovery Methods in Chromanone Research

Computational methods are becoming indispensable in modern drug discovery, and their application to chromanone research is set to accelerate progress significantly. nih.gov In silico techniques such as molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics simulations are already being used to investigate the binding modes of chromone (B188151) derivatives with their targets, predict their biological activities, and understand their electronic properties. nih.govdntb.gov.uanih.govresearchgate.net These studies provide valuable insights that can guide the design of more potent and selective compounds. dntb.gov.uad-nb.info

High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of potential chromanone derivatives far more rapidly than traditional methods, identifying promising candidates for synthesis and testing. researchgate.netrsc.org

De Novo Drug Design: Generative AI models can design entirely new chromanone-based molecules with optimized properties, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Property Prediction: ML models can be trained on existing experimental data to accurately predict the biological activities, physicochemical properties, and potential toxicity of novel chromanone analogues, reducing the need for extensive and costly initial experiments. nih.gov

Target Identification: AI can analyze large biological datasets (e.g., genomics, proteomics) to predict new potential targets for chromanone compounds, complementing experimental approaches. youtube.com

By combining these advanced computational tools with synthetic chemistry and biological testing, researchers can navigate the vast chemical space of chromanones more efficiently, leading to a faster and more cost-effective discovery of new drug candidates. nih.gov

Application of Chemoproteomics and Systems Biology in Comprehensive Chromanone Research

To fully understand the mechanism of action of 1-(7-Hydroxychroman-8-yl)ethan-1-one and its analogues, a holistic, system-wide approach is necessary. This involves moving beyond single-target investigations to a broader analysis of how these compounds affect the entire cellular machinery. Chemoproteomics and systems biology are powerful disciplines that can provide these crucial insights.

Chemoproteomics offers a suite of techniques for the unbiased identification of a small molecule's protein targets directly in a complex biological system. nih.govnih.gov Methods like affinity-based protein profiling (AfBP) utilize chemical probes derived from the parent chromanone to "fish" for binding partners in cell lysates or even live cells. nih.govrti.org Subsequent identification of these proteins by mass spectrometry can reveal the complete target landscape of the compound, including primary targets and potential off-targets. nih.gov This process, known as target deconvolution, is essential for elucidating the mechanisms behind a compound's observed effects and for predicting potential side effects. nih.govnih.govbohrium.com

Systems Biology integrates data from chemoproteomics with other 'omics' datasets (e.g., transcriptomics, metabolomics) to build a comprehensive model of the drug's impact on cellular networks. For example, transcriptome analysis has already been used to show that a chromanone derivative enhances disease resistance in plants by modulating the ABA signaling pathway. mdpi.comnih.gov By applying a systems biology approach, researchers can map the downstream consequences of a chromanone binding to its targets, revealing how it perturbs entire signaling and metabolic pathways. This integrated view is critical for understanding the polypharmacological effects of many chromanone derivatives and for identifying the most promising candidates for further development. rsc.org

Q & A

(Basic) What synthetic methodologies are employed for the preparation of 1-(7-Hydroxychroman-8-yl)ethan-1-one, and how can reaction parameters be optimized for yield improvement?

Methodological Answer:

Synthesis typically involves cyclization of phenolic precursors with ketone functionalities. For example, chroman derivatives are often synthesized via acid-catalyzed cyclization of substituted 2'-hydroxyacetophenones. Optimization includes:

- Catalyst selection : Use of BF₃·Et₂O or H₂SO₄ to enhance cyclization efficiency.

- Temperature control : Reactions at 80–100°C improve kinetics while avoiding decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Yield improvements are achieved through iterative adjustment of stoichiometry and reaction time, monitored by TLC or HPLC .

(Basic) Which analytical techniques are critical for confirming the molecular structure of this compound, particularly regarding stereochemical assignments?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and ring conformation. For example, triclinic crystal systems (space group P1) are analyzed using SHELXL for refinement, with data collected on CCD diffractometers (Cu-Kα radiation) .

- NMR spectroscopy : 2D techniques (¹H-¹³C HSQC, NOESY) clarify substituent positions and hydrogen bonding.

- Mass spectrometry : High-resolution ESI-MS confirms molecular mass and fragmentation patterns.

(Advanced) How should researchers approach the refinement of X-ray crystallographic data when encountering disordered regions in this compound crystals?

Methodological Answer:

- Disorder modeling : Split occupancy refinement in SHELXL for overlapping atoms, guided by Fourier difference maps.

- Constraints : Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths/angles in disordered regions.

- Validation tools : Use PLATON to check for missed symmetry or twinning. For example, refinement statistics (e.g., R₁ = 0.043, wR₂ = 0.119) must align with IUCr standards .

(Advanced) What computational strategies can be integrated with experimental data to resolve conflicting hydrogen bonding patterns observed in the solid-state structure of chroman derivatives?

Methodological Answer:

- DFT calculations : Compare experimental hydrogen positions (from X-ray) with optimized geometries (e.g., B3LYP/6-31G*).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···π) using CrystalExplorer.

- Molecular dynamics : Simulate thermal motion to validate anisotropic displacement parameters (ADPs) .

(Basic) What are the primary challenges in achieving high-purity samples of this compound, and what purification techniques are most effective?

Methodological Answer:

- Challenges : Byproduct formation during cyclization; stereoisomer separation.

- Purification :

- Column chromatography : Silica gel with gradient elution (hexane/EtOAc).

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- HPLC : Reverse-phase C18 columns for enantiomeric resolution .

(Advanced) How can Cremer-Pople puckering parameters be applied to quantitatively analyze the ring conformation of this compound, and what insights does this provide into its reactivity?

Methodological Answer:

- Puckering analysis : Calculate parameters (θ, φ) using Cremer-Pople coordinates to describe the chroman ring's boat or chair conformation. For example, θ > 20° indicates significant puckering.

- Reactivity insights : Flattened rings (θ ~ 0°) may enhance π-π stacking in biological targets, while puckered forms influence steric interactions. Software like PARST or PLATON automates these calculations .

(Advanced) How do researchers reconcile discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman) for this compound?

Methodological Answer:

- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-311++G**) to align DFT-predicted wavenumbers with experimental data.

- Mode assignment : Use GaussView to visualize vibrational modes and identify overtones or combination bands.

- Solvent correction : Incorporate PCM models to account for solvent-induced shifts in experimental spectra .

(Basic) What are the key considerations in designing biological activity assays for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with structural homology to known chroman-binding proteins (e.g., kinases, cytochrome P450).

- Assay conditions : Maintain pH 7.4 (physiological buffer) and include DMSO controls (<1% v/v).

- Dose-response : Use a logarithmic concentration range (1 nM–100 μM) to determine IC₅₀/EC₅₀ values. Validate via triplicate runs .

Table 1: Representative Crystallographic Data for Chroman Derivatives

| Parameter | Value () |

|---|---|

| Space group | P1 |

| a (Å) | 7.3797 |

| b (Å) | 8.0066 |

| c (Å) | 11.2878 |

| α (°) | 77.948 |

| R₁ | 0.059 |

| wR₂ | 0.159 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.